molecular formula C11H14O3 B2888753 1-(2,6-Dimethoxy-3-methylphenyl)ethanone CAS No. 857565-00-5

1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Cat. No. B2888753
CAS RN: 857565-00-5
M. Wt: 194.23
InChI Key: WCGLWSNNYLQSKJ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxy-3-methylphenyl)ethanone, also known as 3,4-Dimethoxy-5-methylphenylacetone or DMMPA, is a chemical compound that belongs to the class of ketones. It is widely used in scientific research and has various applications in the field of chemistry and biology.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Bandgar et al. (2009) involved the synthesis of a series of compounds related to "1-(2,6-Dimethoxy-3-methylphenyl)ethanone" for their potential as anti-inflammatory, antioxidant, and antimicrobial agents. These compounds showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, highlighting their potential as lead compounds for drug discovery (Bandgar et al., 2009).

Photophysical Investigation

Asiri et al. (2017) conducted a photophysical investigation of a derivative, demonstrating its solvatochromic properties, fluorescence quantum yield, and photochemical quantum yield. This study underscores the compound's relevance in material science, especially for applications requiring responsive materials with specific photophysical properties (Asiri et al., 2017).

Anti-inflammatory Activity

Research by Singh et al. (2020) on phenyl dimer compounds, including derivatives of "this compound," explored their anti-inflammatory activities. These compounds exhibited moderate to good inhibitory properties, suggesting their potential for development into anti-inflammatory drugs (Singh et al., 2020).

Antimicrobial and Antioxidant Evaluations

Abdel-Wahab et al. (2011) synthesized new compounds from "1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone," which is structurally related to "this compound." These compounds were screened for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities, demonstrating significant potential for medical applications (Abdel-Wahab et al., 2011).

Suzuki Coupling Catalysis

Gong et al. (2005) utilized adducts of cyclopalladated ferrocenylimines for the efficient Suzuki cross-coupling of aryl chlorides, showcasing the utility of derivatives in facilitating organic reactions, a crucial aspect of chemical synthesis (Gong et al., 2005).

Antimicrobial Activity Synthesis

Novel 3,4-disubstituted pyrazole derivatives were synthesized from a process involving substituted aryl ethanone, highlighting their significant antibacterial properties. This research indicates the compound's role in developing new antimicrobial agents for combating infections (AKULA et al., 2019).

properties

IUPAC Name

1-(2,6-dimethoxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-6-9(13-3)10(8(2)12)11(7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGLWSNNYLQSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857565-00-5
Record name 1-(2,6-dimethoxy-3-methylphenyl)ethan-1-one
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